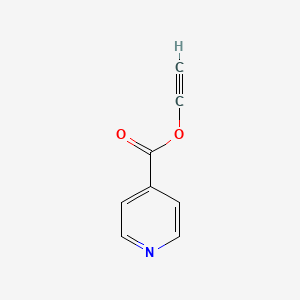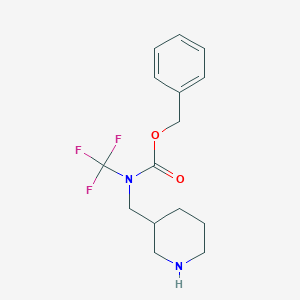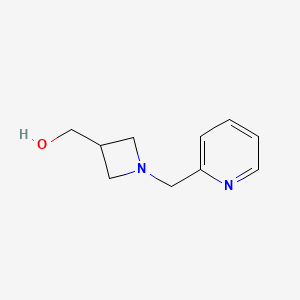
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the azetidine intermediate.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)amine: Contains an amine group instead of methanol.
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)acetate: Features an acetate group in place of methanol.
Uniqueness
- The presence of the methanol group in (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol provides unique reactivity and potential biological activity compared to its analogs.
- The combination of the pyridine and azetidine rings offers a distinct structural framework that can interact with various biological targets.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
[1-(pyridin-2-ylmethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-8-9-5-12(6-9)7-10-3-1-2-4-11-10/h1-4,9,13H,5-8H2 |
InChIキー |
ASZPMYAZQUYJSL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC=CC=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


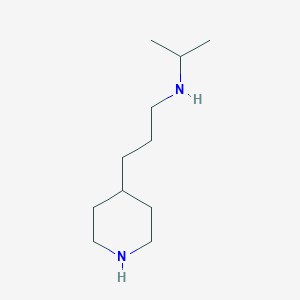
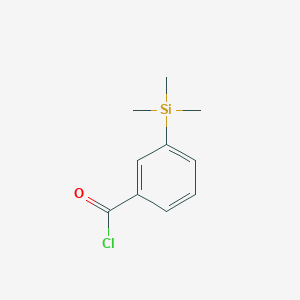

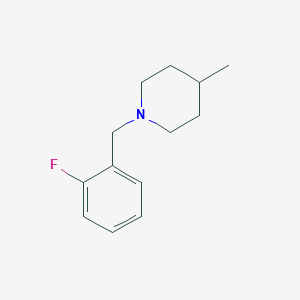
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

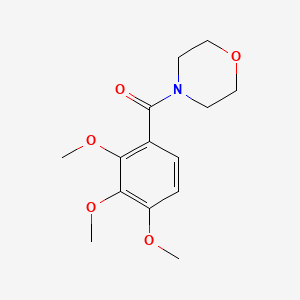
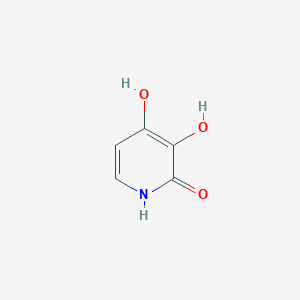

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)

![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)
